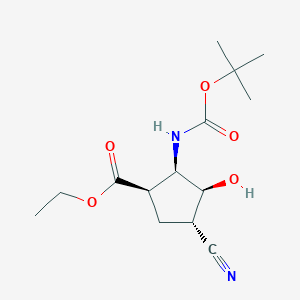
4-(Benzyloxy)-1-fluoro-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized . The Schiff base ligands were obtained by condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of benzoic acid with OH, NO3, and SO4− radicals in the atmosphere has been investigated . Another study reported the synthesis of 2-phenylbenzimidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as an end product .科学的研究の応用
4-(Benzyloxy)-1-fluoro-2-methylbenzene has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including heterocyclic molecules, polymers, and dyes. It has also been used in the study of biochemical and physiological processes. For example, it has been used in the study of the metabolism of certain drugs, as well as in the study of the mechanism of action of certain enzymes. Additionally, this compound has been used in the study of the pharmacokinetics of certain drugs, as well as in the study of the mechanisms of action of certain drugs.
作用機序
The mechanism of action of 4-(Benzyloxy)-1-fluoro-2-methylbenzene is not well understood. However, it is thought to act as a proton acceptor, which means that it can interact with positively charged molecules and form a stable complex. This complex can then interact with other molecules, leading to a variety of biochemical and physiological effects. Additionally, it has been suggested that this compound may act as a substrate for certain enzymes, leading to the formation of a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may have a variety of effects, including the inhibition of certain enzymes, the activation of certain enzymes, and the modulation of certain receptors. Additionally, it has been suggested that this compound may have an effect on the metabolism of certain drugs, as well as on the pharmacokinetics of certain drugs.
実験室実験の利点と制限
4-(Benzyloxy)-1-fluoro-2-methylbenzene has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of different reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can react with other compounds, which can lead to unwanted side reactions.
将来の方向性
The potential future directions for 4-(Benzyloxy)-1-fluoro-2-methylbenzene are numerous. It could be used in the synthesis of a wide range of compounds, including heterocyclic molecules, polymers, and dyes. Additionally, it could be used in the study of biochemical and physiological processes, such as the metabolism of certain drugs and the mechanism of action of certain enzymes. Additionally, it could be used in the study of the pharmacokinetics of certain drugs, as well as in the study of the mechanisms of action of certain drugs. Finally, it could be used in the development of new drugs and drug delivery systems.
合成法
4-(Benzyloxy)-1-fluoro-2-methylbenzene can be synthesized in a number of different ways. One common method involves the reaction of benzyl bromide and 1-fluoro-2-methylbenzene in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out at room temperature, and the resulting product is a mixture of this compound and 1-fluoro-2-methylbenzene. The desired product can be isolated by column chromatography. Other methods of synthesizing this compound involve the reaction of 1-fluoro-2-methylbenzene with various reagents such as benzyl chloride, benzyl alcohol, and benzyl amine.
Safety and Hazards
特性
IUPAC Name |
1-fluoro-2-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNGCNZLLYBQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)
![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)


![tert-Butyl (1R,2R,3S,5R)-(2-methylaminocarbonyl-6,6-dimethylbicyclo[3.1.1]hept-3-yl)-carbamate](/img/structure/B6356653.png)






